2-Chloro-4-heptanoylpyridine

Description

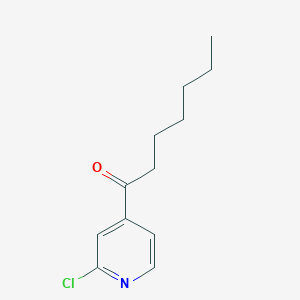

Structure

3D Structure

Properties

IUPAC Name |

1-(2-chloropyridin-4-yl)heptan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO/c1-2-3-4-5-6-11(15)10-7-8-14-12(13)9-10/h7-9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCKDHTMGUARVLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)C1=CC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50642136 | |

| Record name | 1-(2-Chloropyridin-4-yl)heptan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898784-70-8 | |

| Record name | 1-(2-Chloro-4-pyridinyl)-1-heptanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898784-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Chloropyridin-4-yl)heptan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Chloro-4-heptanoylpyridine physical properties

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-4-heptanoylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4-heptanoylpyridine represents a class of substituted pyridine molecules holding significant potential as a versatile intermediate in the synthesis of novel therapeutic agents and specialized agrochemicals. While extensive experimental data for this specific molecule is not broadly documented, its structural features—a reactive 2-chloro-substituted pyridine ring coupled with a C7 acyl chain—allow for a robust predictive analysis of its physical and chemical properties. This guide synthesizes information from closely related analogs and foundational chemical principles to provide a comprehensive technical overview for researchers. We will explore its structural characteristics, predicted physicochemical parameters, spectroscopic signatures for identification, plausible synthetic strategies, and key safety considerations. The insights provided herein are designed to empower scientists in drug discovery and chemical development to effectively utilize this compound in their research endeavors.

Molecular Structure and Identification

The foundational step in understanding any chemical entity is a thorough characterization of its structure and fundamental identifiers. 2-Chloro-4-heptanoylpyridine is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom.

The structure consists of:

-

A pyridine ring , which imparts basicity and specific reactivity patterns.

-

A chlorine atom at the C2 position, which serves as a reactive site for nucleophilic aromatic substitution, a cornerstone of many synthetic pathways.

-

A heptanoyl group (-CO(CH₂)₅CH₃) at the C4 position. The carbonyl group and the aliphatic chain influence the molecule's polarity, solubility, and potential for further chemical modification.

Chemical Identifiers

| Property | Value | Source |

| IUPAC Name | (2-Chloropyridin-4-yl)(heptan-1-yl)methanone | Predicted |

| Molecular Formula | C₁₂H₁₆ClNO | Calculated |

| Molecular Weight | 225.71 g/mol | Calculated |

| CAS Number | Not readily available. | - |

The molecular formula is derived by summing the constituent atoms (12 Carbon, 16 Hydrogen, 1 Chlorine, 1 Nitrogen, 1 Oxygen). The molecular weight is calculated from the atomic weights of these elements. A direct CAS number for this specific compound is not found in major chemical databases, which is common for novel or specialized research intermediates. Its close analog, 2-Chloro-4-hexanoylpyridine, has the CAS number 898784-68-4.[1]

Predicted Physicochemical Properties

The physical properties of a molecule are critical determinants of its behavior in experimental settings, including reaction conditions, purification methods, and formulation. The properties below are extrapolated from known data on analogous compounds such as 2-chloro-4-acetylpyridine and other acylpyridines.

| Property | Predicted Value / Description | Rationale and Comparative Insights |

| Appearance | White to light yellow solid or a viscous oil. | Shorter-chain analogs like 2-chloro-4-acetylpyridine are light yellow solids.[2] The longer heptanoyl chain may lower the melting point, potentially rendering it a low-melting solid or an oil at room temperature. |

| Melting Point | 30 - 45 °C | 4-Acetyl-2-chloropyridine has a reported melting point of 35-40 °C. The longer, more flexible heptanoyl chain could slightly alter the crystal packing, leading to a melting point in a similar or slightly lower range. |

| Boiling Point | > 250 °C (at atmospheric pressure) | The parent 2-chloropyridine boils at 166 °C.[3] The addition of the large heptanoyl group significantly increases the molecular weight and van der Waals forces, which will substantially elevate the boiling point. |

| Solubility | Sparingly soluble in water; soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane, ethyl acetate). | The polar pyridine ring and carbonyl group may confer slight aqueous solubility, but the long C7 aliphatic chain makes the molecule predominantly lipophilic. Related compounds like 4-amino-2-chloropyridine are sparingly soluble in water but dissolve in organic solvents.[4][5] |

| pKa (of conjugate acid) | ~1.0 - 2.0 | The pKa of the conjugate acid of pyridine is 5.2. The electron-withdrawing effect of the 2-chloro substituent significantly reduces the basicity of the pyridine nitrogen. The pKa of 2-chloropyridine's conjugate acid is 0.49.[3] The acyl group at the 4-position is also electron-withdrawing, further reducing basicity into this predicted range. |

Spectroscopic Profile for Structural Verification

unambiguous identification of 2-Chloro-4-heptanoylpyridine in a research setting relies on a combination of spectroscopic methods. The following are the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Pyridine Protons (3H): Three distinct signals in the aromatic region (~7.5-8.8 ppm). The proton at C5 will likely appear as a doublet, the proton at C3 as a doublet of doublets (or a narrow multiplet), and the proton at C6 as a doublet. The exact shifts are influenced by the anisotropic effects of the carbonyl group.

-

Heptanoyl Protons (13H): A triplet at ~2.9-3.1 ppm corresponding to the α-methylene group (-CH₂-CO) adjacent to the carbonyl. A series of multiplets in the upfield region (~1.2-1.8 ppm) for the other four methylene groups. A triplet at ~0.9 ppm for the terminal methyl group (-CH₃).

-

-

¹³C NMR:

-

Carbonyl Carbon: A characteristic signal in the downfield region, ~195-200 ppm.

-

Pyridine Carbons: Five signals in the aromatic region (~120-155 ppm), with the carbon bearing the chlorine (C2) being significantly affected.

-

Heptanoyl Carbons: Signals in the aliphatic region (~14-45 ppm).

-

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) at m/z 225. A characteristic isotopic pattern (M+2) at m/z 227 with an intensity of approximately one-third of the M⁺ peak will be present, confirming the presence of a single chlorine atom. Key fragmentation would likely involve the cleavage of the acyl chain, such as the loss of the hexyl radical (•C₆H₁₃) to give a fragment at m/z 140.

Infrared (IR) Spectroscopy

-

C=O Stretch: A strong, sharp absorption band around 1680-1700 cm⁻¹ , characteristic of an aryl ketone.

-

Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region.

-

C-Cl Stretch: A signal in the fingerprint region, typically around 1000-1100 cm⁻¹ .

-

Aliphatic C-H Stretches: Bands just below 3000 cm⁻¹ .

Synthesis, Reactivity, and Potential Applications

Understanding the synthesis and reactivity of 2-Chloro-4-heptanoylpyridine is crucial for its application as a chemical building block.

Plausible Synthetic Workflow

A common strategy to synthesize such molecules involves the modification of a pre-functionalized pyridine ring. A plausible route could start from 2-chloro-4-methylpyridine (2-chloro-4-picoline).

Caption: Relationship between the core scaffold and its potential applications.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 2-Chloro-4-heptanoylpyridine is unavailable, data from 2-chloropyridine and its derivatives provide a strong basis for safe handling protocols.

Hazard Profile

Based on analogs, the compound should be treated as hazardous. Key concerns include:

-

Acute Toxicity: 2-Chloropyridine is harmful if swallowed and can be fatal if inhaled or in contact with skin. [6]* Irritation: It is expected to cause skin and serious eye irritation. [7][8]It may also cause respiratory irritation. [6]* Environmental Hazard: Many chlorinated aromatic compounds are toxic to aquatic life with long-lasting effects. [6][7]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.

-

Ventilation: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors or dust.

-

First Aid: In case of contact, immediately flush eyes or skin with plenty of water for at least 15 minutes and seek medical attention. [7][9]If inhaled, move the person to fresh air. [7]

Storage and Stability

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place. [8][9]Analogs are often stored at refrigerated temperatures (0-8 °C) to ensure long-term stability. [2]* Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases. [7][9]* Stability: The compound is expected to be stable under recommended storage conditions. [7][8]

Conclusion

2-Chloro-4-heptanoylpyridine is a promising, albeit not widely characterized, chemical intermediate. By analyzing its constituent functional groups and comparing it to well-documented analogs, we can confidently predict its physicochemical properties, spectral characteristics, and reactivity. Its dual-functional nature—a reactive chlorine for substitution and a modifiable ketone group—makes it an attractive building block for creating diverse molecular libraries. For researchers in drug discovery and agrochemical development, this compound offers a versatile scaffold for synthesizing novel molecules with tailored biological activities. Adherence to stringent safety protocols based on the known hazards of chloropyridines is essential for its handling and utilization in the laboratory.

References

- Fisher Scientific. (2009, September 26). Safety Data Sheet - 2-Chloropyridine.

- Thermo Fisher Scientific. (n.d.). Safety Data Sheet - 2-Chloro-4-nitropyridine.

- Fisher Scientific. (2011, June 27). Safety Data Sheet - 2-Chloro-4-fluoropyridine.

- Sigma-Aldrich. (2025, June 25). Safety Data Sheet.

- Ahmad, O. K., Medley, J. W., Coste, A., & Movassaghi, M. (2012). Direct Synthesis of Azaheterocycles from N-Aryl/Vinyl Amides. Organic Syntheses, 89, 549-561.

-

PubChem. (n.d.). 2-Chloro-4(1H)-pyridinone. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-4-cyanopyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Chloropyridine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-4-(chloromethyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.

- Google Patents. (n.d.). CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.

-

PubChem. (n.d.). 2-Chloro-4-ethylheptane. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine.

-

Pipzine Chemicals. (n.d.). 2-Chloro-4-methoxypyridine. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 2-CHLORO-4-FLUOROPYRIDINE. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-Chloropyridine - Wikipedia [en.wikipedia.org]

- 4. 4-Amino-2-chloropyridine: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 5. 4-Amino-2-chloropyridine | 14432-12-3 [chemicalbook.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

Introduction: The Strategic Value of Functionalized Pyridines

An In-depth Technical Guide to 2-Chloro-4-heptanoylpyridine: Structure, Synthesis, and Applications

This technical guide provides a comprehensive overview of 2-Chloro-4-heptanoylpyridine, a functionalized pyridine derivative of significant interest to researchers and professionals in drug development and fine chemical synthesis. Due to the specialized nature of this compound, this guide synthesizes information from established chemical principles and data on analogous structures to present a thorough technical narrative.

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, present in numerous FDA-approved drugs and vital agrochemicals.[1][2][3][4] Its prevalence is due to the pyridine ring's unique electronic properties and its capacity for versatile functionalization, which allows for the fine-tuning of a molecule's physicochemical and pharmacological properties.[5][6] Compounds like 2-Chloro-4-heptanoylpyridine, which feature both a reactive halogen and an acyl group, serve as valuable intermediates for constructing more complex molecular architectures.[7]

This guide will delve into the chemical structure, plausible synthetic routes, predicted properties, and potential applications of 2-Chloro-4-heptanoylpyridine, providing a foundational understanding for its use in research and development.

Chemical Structure and Properties

The chemical structure of 2-Chloro-4-heptanoylpyridine consists of a pyridine ring substituted with a chlorine atom at the 2-position and a heptanoyl group at the 4-position.

Caption: Chemical structure of 2-Chloro-4-heptanoylpyridine.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Rationale/Source |

| IUPAC Name | 1-(2-chloropyridin-4-yl)heptan-1-one | Standard nomenclature rules |

| Molecular Formula | C₁₂H₁₆ClNO | Based on chemical structure |

| Molecular Weight | 225.71 g/mol | Calculated from molecular formula |

| Appearance | Likely a pale yellow solid or oil | Analogy to 2-chloro-4-acetylpyridine[7] |

| Solubility | Soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. Low solubility in water. | General property of similar organic compounds |

| Reactivity | The chlorine at the 2-position is susceptible to nucleophilic aromatic substitution. The carbonyl group can undergo typical ketone reactions. | Reactivity of 2-chloropyridines and ketones[8][9] |

Synthesis of 2-Chloro-4-heptanoylpyridine

Direct C-H functionalization of pyridines can be challenging due to the electron-deficient nature of the ring.[10][11] Therefore, a common and effective method for introducing an acyl group onto a pyridine ring is through a Friedel-Crafts-type acylation.

Proposed Synthetic Route: Friedel-Crafts Acylation

The most plausible route for the synthesis of 2-Chloro-4-heptanoylpyridine is the Friedel-Crafts acylation of 2-chloropyridine with heptanoyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[12][13]

Caption: Proposed synthesis of 2-Chloro-4-heptanoylpyridine via Friedel-Crafts acylation.

Causality Behind Experimental Choices:

-

Starting Material: 2-chloropyridine is a readily available starting material.[14] The chloro group deactivates the ring towards electrophilic substitution but, along with the ring nitrogen, directs incoming electrophiles primarily to the 4-position.

-

Acylating Agent: Heptanoyl chloride is the corresponding acyl chloride for the introduction of the heptanoyl group.

-

Catalyst: A strong Lewis acid like AlCl₃ is necessary to activate the acyl chloride, forming a highly electrophilic acylium ion, which then attacks the pyridine ring.[13][15]

-

Temperature: Friedel-Crafts reactions are often conducted at low temperatures to improve selectivity and control reactivity.[16]

Detailed Experimental Protocol

This protocol is a representative procedure based on general Friedel-Crafts acylation methods.

Materials:

-

2-Chloropyridine

-

Heptanoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (1M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and purification equipment (e.g., separatory funnel, rotary evaporator, column chromatography setup)

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous DCM.

-

Addition of Reagents: Cool the suspension to 0°C in an ice bath. Add heptanoyl chloride (1.1 equivalents) dropwise to the stirred suspension.

-

Formation of Acylium Ion Complex: Allow the mixture to stir at 0°C for 30 minutes.

-

Addition of 2-Chloropyridine: Add 2-chloropyridine (1.0 equivalent) dissolved in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Cool the reaction mixture to 0°C and slowly quench by the dropwise addition of 1M HCl.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 2-Chloro-4-heptanoylpyridine.

Spectroscopic Characterization (Predicted)

The following are predicted spectroscopic data based on the structure and known data for similar compounds.[17][18][19][20][21]

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Features |

| ¹H NMR | - Aromatic protons on the pyridine ring (3H) in the range of 7.0-8.5 ppm. Expect distinct signals due to the substitution pattern. - Methylene protons (α to carbonyl) as a triplet around 2.8-3.0 ppm. - Other aliphatic protons of the heptanoyl chain between 0.8-1.8 ppm. - A terminal methyl group as a triplet around 0.9 ppm. |

| ¹³C NMR | - Carbonyl carbon around 198-202 ppm. - Aromatic carbons in the range of 120-155 ppm. - Aliphatic carbons of the heptanoyl chain in the range of 14-45 ppm. |

| IR Spectroscopy | - A strong C=O stretching band for the ketone at approximately 1680-1700 cm⁻¹. - C-Cl stretching vibration in the fingerprint region. - Aromatic C-H and C=C/C=N stretching bands. |

| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight (225.71 g/mol ). - A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in a ~3:1 ratio). - Fragmentation patterns corresponding to the loss of the alkyl chain and other fragments. |

Applications in Research and Drug Development

Functionalized pyridines are pivotal in the synthesis of pharmaceuticals and agrochemicals.[5][7][22] 2-Chloro-4-heptanoylpyridine, as a bifunctional intermediate, offers multiple avenues for further chemical modification.

Caption: Workflow for the application of 2-Chloro-4-heptanoylpyridine in drug discovery.

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 2-position is activated towards SNAr, allowing for the introduction of various nucleophiles (e.g., amines, thiols, alkoxides).[8][9] This is a powerful strategy for building molecular diversity.

-

Carbonyl Chemistry: The heptanoyl group's carbonyl can be transformed into a wide range of other functional groups. For example, it can be reduced to an alcohol, converted to an amine via reductive amination, or used in olefination reactions.

-

Scaffold for Bioactive Molecules: The combination of these reactive sites makes 2-Chloro-4-heptanoylpyridine an attractive starting material for synthesizing libraries of novel compounds for screening in drug discovery programs targeting various diseases.[4][23] The lipophilic heptanoyl chain can also be a key feature for modulating properties like membrane permeability and protein binding.

Conclusion

References

-

Maity, S., Bera, A., Bhattacharjya, A., & Maity, P. (2023). C-H functionalization of pyridines. Organic & Biomolecular Chemistry, 21(28), 5671-5690. [Link][1][11]

-

Maity, S., et al. (2023). C-H Functionalization of Pyridines. ResearchGate. [Link]

-

Kaur, N. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry. [Link]

-

Maity, S., et al. (2023). C-H functionalization of pyridines. PubMed. [Link]

-

Singh, U. P., et al. (2024). Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity. PubMed. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Pyridine Intermediates in Modern Drug Discovery. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring 2-Chloropyridine: Properties, Applications, and Market Insights. [Link]

-

Wikipedia. 2-Chloropyridine. [Link]

-

Chempanda. Chloropyridine: Common isomorphs, synthesis, reactions and applications. [Link]

-

Sharma, P., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. [Link]

-

Bloom Tech. (2023). How is 2-Chloro-4 pyridinecarboxylic acid synthesized. [Link]

-

Ali, I., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC - NIH. [Link]

- Google Patents. (2010). Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Properties of 2-Chloro-4-pyridinecarboxylic Acid. [Link]

- Google Patents. (2011).

-

Faialaga, N. H., et al. (2023). Preparation of Highly-Substituted Pyridines via Diels- Alder Reactions of Vinylallenes and Tosyl Cyanide. Organic Syntheses. [Link]

-

ACS Publications. (2016). Route to Highly Substituted Pyridines. The Journal of Organic Chemistry. [Link]

-

MDPI. Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. [Link]

-

RSC Publishing. (2019). Friedel–Crafts acylation of antiaromatic norcorroles: electronic and steric modulation of the paratropic current. Organic Chemistry Frontiers. [Link]

-

Khan Academy. Friedel-Crafts acylation. [Link]

-

ResearchGate. Synthesis of substituted pyridines. [Link]

-

Organic Chemistry Portal. Pyridine synthesis. [Link]

-

ResearchGate. (2015). Can anybody suggest a method of synthesis of 4-Chloropyridine?. [Link]

-

ResearchGate. NMR Spectroscopic Data (500 MHz, Pyridine-d 5 ) of Cyclocaric Acid A and Hederagenin. [Link]

-

HETEROCYCLES. (2009). The synthesis and microbiological activity of new 4-chloropyridin-2-yl derivatives. [Link]

-

NIH. (2025). Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2‑(Trialkylsilyl)pyridines. PMC. [Link]

-

St John, T. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. [Link]

-

Reich, H. (2020). NMR Spectroscopy. University of Wisconsin - Madison. [Link]

-

PubMed. (2007). The discovery of (2R,4R)-N-(4-chlorophenyl)-N-(2-fluoro-4-(2-oxopyridin-1(2H)-yl)phenyl)-4-methoxypyrrolidine-1,2-dicarboxamide (PD 0348292), an orally efficacious factor Xa inhibitor. [Link]

- Google Patents. (2007).

-

ResearchGate. 13 C NMR chemical shifts (δ, ppm) of monosubstituted pyridines a. [Link]

-

PubMed. (2008). Mild, efficient Friedel-Crafts acylations from carboxylic acids using cyanuric chloride and AlCl3. [Link]

-

UCLA Chemistry and Biochemistry. (2000). WebSpectra - Problems in NMR and IR Spectroscopy. [Link]

-

ResearchGate. A simple, green and one-pot four-component synthesis of 1,4-dihydropyridines and their aromatization. [Link]

Sources

- 1. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. lifechemicals.com [lifechemicals.com]

- 4. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. innospk.com [innospk.com]

- 9. chempanda.com [chempanda.com]

- 10. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]

- 11. C-H functionalization of pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Friedel–Crafts acylation of antiaromatic norcorroles: electronic and steric modulation of the paratropic current - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 13. Khan Academy [khanacademy.org]

- 14. 2-Chloropyridine - Wikipedia [en.wikipedia.org]

- 15. Mild, efficient Friedel-Crafts acylations from carboxylic acids using cyanuric chloride and AlCl3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. WO2007044270A1 - Process for producing high purity ketones by friedel-crafts acylation at low temperature - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

- 18. m.youtube.com [m.youtube.com]

- 19. organicchemistrydata.org [organicchemistrydata.org]

- 20. researchgate.net [researchgate.net]

- 21. WebSpectra - Problems in NMR and IR Spectroscopy [webspectra.chem.ucla.edu]

- 22. sarchemlabs.com [sarchemlabs.com]

- 23. The discovery of (2R,4R)-N-(4-chlorophenyl)-N- (2-fluoro-4-(2-oxopyridin-1(2H)-yl)phenyl)-4-methoxypyrrolidine-1,2-dicarboxamide (PD 0348292), an orally efficacious factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Chloro-4-heptanoylpyridine

Abstract

This technical guide provides a comprehensive overview of a strategic synthesis pathway for 2-Chloro-4-heptanoylpyridine, a key intermediate in the development of various pharmaceutical and agrochemical compounds. Recognizing the inherent challenges in the direct acylation of the electron-deficient pyridine ring, this document outlines a robust, multi-step approach. The described pathway commences with the readily accessible 2-chloro-4-methylpyridine and proceeds through the oxidation of the methyl group to a carboxylic acid, followed by conversion to an acyl chloride, and culminating in a ketone formation step. This guide is intended for researchers, scientists, and professionals in drug development, offering not only a step-by-step protocol but also the underlying chemical principles and strategic considerations for each transformation.

Introduction and Strategic Overview

2-Chloro-4-heptanoylpyridine is a substituted pyridine derivative with significant potential as a building block in medicinal and agricultural chemistry. The presence of the chloro-, and heptanoyl- moieties at the 2- and 4-positions, respectively, offers versatile handles for further chemical modifications. The direct introduction of a heptanoyl group onto the 2-chloropyridine ring via classical electrophilic aromatic substitution methods, such as the Friedel-Crafts acylation, is synthetically challenging. The pyridine nitrogen acts as a Lewis base, coordinating with the Lewis acid catalyst, which deactivates the ring towards electrophilic attack.[1][2] The presence of an electron-withdrawing chloro group further exacerbates this issue.

Therefore, a more strategic, multi-step synthesis is required. The pathway detailed in this guide is designed for efficiency and control, utilizing well-established organic transformations. The overall strategy is depicted in the workflow diagram below.

Figure 1: Overall synthetic workflow for 2-Chloro-4-heptanoylpyridine.

Synthesis of the Starting Material: 2-Chloro-4-methylpyridine

The synthesis of 2-chloro-4-methylpyridine (also known as 2-chloro-4-picoline) is a critical first step. Several methods have been reported for the synthesis of 2-chloropyridine derivatives. A common and effective method involves the diazotization of the corresponding 2-aminopyridine.[3][4] An alternative route starts from 3-methylpyridine 1-oxide and its reaction with phosphoryl chloride.[5]

Recommended Protocol: From 2-Amino-4-methylpyridine

A robust method for the preparation of 2-chloro-4-methylpyridine is the Sandmeyer-type reaction starting from 2-amino-4-methylpyridine.[6]

Reaction Scheme:

Figure 2: Synthesis of 2-Chloro-4-methylpyridine.

Experimental Protocol:

-

Diazotization: 2-Amino-4-methylpyridine is dissolved in concentrated hydrochloric acid and cooled to 0-5 °C in an ice-salt bath.

-

A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature.

-

Sandmeyer Reaction: The cold diazonium salt solution is then added portion-wise to a solution of copper(I) chloride in concentrated hydrochloric acid, also maintained at a low temperature.

-

The reaction is allowed to warm to room temperature and then heated to ensure complete reaction, often indicated by the cessation of nitrogen gas evolution.

-

Work-up and Purification: The reaction mixture is cooled, made basic with a suitable base (e.g., sodium hydroxide or ammonium hydroxide), and extracted with an organic solvent such as dichloromethane or ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure 2-chloro-4-methylpyridine.

Oxidation of the 4-Methyl Group

The second stage of the synthesis involves the selective oxidation of the methyl group at the 4-position to a carboxylic acid. This transformation is a common strategy in organic synthesis.

Causality of Experimental Choices

The choice of oxidizing agent is critical to ensure high yield and to avoid unwanted side reactions, such as over-oxidation or degradation of the pyridine ring. Strong oxidizing agents like potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) under acidic or basic conditions are typically employed for the oxidation of alkyl side chains on aromatic rings.

Reaction Scheme:

Figure 3: Oxidation to 2-Chloroisonicotinic acid.

Experimental Protocol:

-

2-Chloro-4-methylpyridine is suspended in water.

-

Potassium permanganate is added portion-wise to the stirred suspension.

-

The reaction mixture is heated to reflux for several hours until the purple color of the permanganate has disappeared.

-

The hot solution is filtered to remove the manganese dioxide by-product.

-

The filtrate is cooled and acidified with a mineral acid (e.g., concentrated HCl) to precipitate the 2-chloroisonicotinic acid.

-

The white precipitate is collected by filtration, washed with cold water, and dried to yield the desired product.

| Parameter | Typical Value |

| Starting Material | 2-Chloro-4-methylpyridine |

| Oxidizing Agent | Potassium Permanganate |

| Solvent | Water |

| Temperature | Reflux |

| Typical Yield | 70-85% |

Table 1: Summary of the Oxidation Reaction.

Formation of the Acyl Chloride

To facilitate the subsequent introduction of the heptyl group, the carboxylic acid is converted to the more reactive acyl chloride.

Rationale for Reagent Selection

Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation due to its affordability and the fact that the by-products (SO₂ and HCl) are gaseous, which simplifies the purification process. Oxalyl chloride ((COCl)₂) is another excellent alternative, often used with a catalytic amount of dimethylformamide (DMF).

Reaction Scheme:

Figure 4: Synthesis of 2-Chloroisonicotinoyl chloride.

Experimental Protocol:

-

2-Chloroisonicotinic acid is placed in a round-bottom flask equipped with a reflux condenser and a gas trap.

-

An excess of thionyl chloride is added.

-

The mixture is heated to reflux until the evolution of HCl and SO₂ ceases.

-

The excess thionyl chloride is removed by distillation under reduced pressure.

-

The resulting crude 2-chloroisonicotinoyl chloride is typically used in the next step without further purification.

Ketone Formation: The Final Acylation Step

The final step involves the reaction of the acyl chloride with an organometallic reagent to form the desired ketone.

Controlling Reactivity with Organometallic Reagents

The choice of the organometallic reagent is crucial to prevent the over-addition that would lead to the formation of a tertiary alcohol. While Grignard reagents can be used, they are highly reactive and can sometimes lead to this side product. A more controlled approach is the use of an organocuprate reagent, such as a Gilman reagent (lithium diheptylcuprate), which is generally less reactive and more selective for ketone formation.

Reaction Scheme:

Figure 5: Final synthesis of 2-Chloro-4-heptanoylpyridine.

Experimental Protocol:

-

Preparation of the Gilman Reagent: In a separate flask, two equivalents of heptyllithium (prepared from 1-bromoheptane and lithium metal or obtained commercially) are added to one equivalent of copper(I) iodide in an anhydrous ether solvent (e.g., diethyl ether or THF) at low temperature (-78 °C to 0 °C) to form the lithium diheptylcuprate.

-

Acylation: The crude 2-chloroisonicotinoyl chloride, dissolved in an anhydrous ether, is added dropwise to the freshly prepared Gilman reagent at low temperature.

-

The reaction mixture is stirred at low temperature for a specified period and then allowed to warm to room temperature.

-

Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is extracted with an organic solvent. The combined organic layers are washed, dried, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel to afford the pure 2-Chloro-4-heptanoylpyridine.

| Parameter | Typical Conditions |

| Acylating Agent | 2-Chloroisonicotinoyl chloride |

| Organometallic Reagent | Lithium diheptylcuprate |

| Solvent | Anhydrous THF or Diethyl Ether |

| Temperature | -78 °C to room temperature |

| Purification | Column Chromatography |

Table 2: Summary of the Ketone Formation Step.

Conclusion

The synthesis of 2-Chloro-4-heptanoylpyridine is effectively achieved through a multi-step pathway that circumvents the challenges of direct Friedel-Crafts acylation on an electron-deficient pyridine ring. The described route, starting from 2-chloro-4-methylpyridine, offers a logical and controllable sequence of reactions, each step employing well-understood and reliable chemical transformations. This guide provides the necessary theoretical background and practical protocols to enable researchers to successfully synthesize this valuable chemical intermediate.

References

-

Friedel, C.; Crafts, J. M. Sur une nouvelle méthode générale de synthèse d’hydrocarbures, d’acétones, etc. Compt. Rend.1877 , 84, 1392-1395. [Link]

- Google Patents.

-

Chemistry LibreTexts. Friedel-Crafts Acylation. [Link]

-

Wikipedia. Friedel–Crafts reaction. [Link]

-

Alkali Metals. Best 2-Chloro-4-Methylpyridine Manufacturers & Suppliers in USA. [Link]

- Google Patents.

-

Chempanda. Chloropyridine: Common isomorphs, synthesis, reactions and applications. [Link]

- Google Patents. CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.

Sources

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. US3632807A - Process for the preparation of 2-chloro-pyridine and its derivatives - Google Patents [patents.google.com]

- 4. US5283338A - Process for the preparation of 2-chloropyridines - Google Patents [patents.google.com]

- 5. alkalimetals.com [alkalimetals.com]

- 6. CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine - Google Patents [patents.google.com]

2-Chloro-4-heptanoylpyridine CAS number

An In-depth Technical Guide to 2-Chloro-4-heptanoylpyridine: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-4-heptanoylpyridine, a pyridine derivative with potential applications in medicinal chemistry and materials science. While a specific CAS number for this compound is not readily found in public databases, indicating its status as a potentially novel or less-common chemical entity, this document constructs a robust scientific profile based on established principles of organic chemistry and data from structurally analogous compounds. We will explore a proposed synthetic route, predicted physicochemical and spectral properties, and potential applications, offering a valuable resource for researchers interested in the exploration of novel pyridine-based scaffolds.

Introduction: The Significance of Substituted Pyridines

The pyridine ring is a fundamental heterocyclic scaffold that is a constituent of numerous natural products, pharmaceuticals, and functional materials. The introduction of various substituents onto the pyridine core allows for the fine-tuning of its electronic, steric, and pharmacokinetic properties. Halogenated pyridines, in particular, are versatile intermediates in organic synthesis, primarily due to the reactivity of the carbon-halogen bond in cross-coupling reactions and nucleophilic substitutions. The presence of a chlorine atom, as in 2-chloropyridine derivatives, offers a strategic handle for molecular elaboration.[1][2]

This guide focuses on the specific, albeit less-documented, molecule: 2-Chloro-4-heptanoylpyridine. The presence of the heptanoyl group, a seven-carbon acyl chain, introduces a significant lipophilic character, which could be leveraged in the design of molecules with specific membrane permeability or protein binding properties.

Physicochemical and Structural Properties

While experimental data for 2-Chloro-4-heptanoylpyridine is not available, we can predict its key properties based on its constituent parts and data from similar compounds like 2-chloro-4-acetylpyridine (CAS No. 23794-15-2).[3]

| Property | Predicted Value | Rationale/Comparison |

| Molecular Formula | C₁₂H₁₆ClNO | Based on the pyridine ring (C₅H₄N), a chloro group (Cl), and a heptanoyl group (C₇H₁₃O). |

| Molecular Weight | 225.71 g/mol | Calculated from the molecular formula. |

| Appearance | Pale yellow to light brown solid or oil | Similar substituted pyridines, such as 2-chloro-4-acetylpyridine, are described as light yellow solids.[3] |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate, THF). Insoluble in water. | The pyridine ring provides some polarity, but the heptanoyl chain and chloro-substituent increase lipophilicity. |

| Boiling Point | > 200 °C (estimated) | Higher than 2-chloro-4-picoline (194-195 °C) due to the larger acyl chain.[4] |

Structure:

Caption: Structure of 2-Chloro-4-heptanoylpyridine.

Proposed Synthesis Pathway

A plausible and efficient method for the synthesis of 2-Chloro-4-heptanoylpyridine is via a Friedel-Crafts acylation of a suitable pyridine precursor. A direct acylation of 2-chloropyridine can be challenging due to the deactivating effect of both the chloro group and the pyridine nitrogen. A more viable approach would involve the use of 2-chloropyridine-N-oxide, which activates the 4-position towards electrophilic substitution.

Proposed Reaction Scheme:

-

N-Oxidation: 2-Chloropyridine is oxidized to 2-chloropyridine-N-oxide.

-

Friedel-Crafts Acylation: The N-oxide is then acylated with heptanoyl chloride in the presence of a Lewis acid.

-

Deoxygenation: The resulting N-oxide is deoxygenated to yield the final product.

Caption: Proposed synthetic workflow for 2-Chloro-4-heptanoylpyridine.

Experimental Protocol: A Hypothetical Synthesis

PART A: Synthesis of 2-Chloropyridine-N-oxide

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloropyridine (10 g, 88 mmol) in glacial acetic acid (100 mL).

-

Reagent Addition: Slowly add 30% hydrogen peroxide (15 mL, 176 mmol) to the solution.

-

Reaction Conditions: Heat the mixture to 70-80 °C and maintain for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 100 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-chloropyridine-N-oxide.

PART B: Synthesis of 2-Chloro-4-heptanoylpyridine

-

Reaction Setup: To a flame-dried 250 mL three-necked flask under an inert atmosphere (argon or nitrogen), add 2-chloropyridine-N-oxide (5 g, 38.6 mmol) and anhydrous dichloromethane (100 mL). Cool the mixture to 0 °C in an ice bath.

-

Lewis Acid Addition: Slowly add anhydrous aluminum chloride (AlCl₃) (6.2 g, 46.3 mmol).

-

Acylating Agent Addition: Add heptanoyl chloride (6.3 g, 42.5 mmol) dropwise to the reaction mixture.

-

Reaction Conditions: Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.

-

Quenching and Deoxygenation: Cool the reaction to 0 °C and slowly add phosphorus trichloride (PCl₃) (4.4 mL, 50.2 mmol). Stir for 2 hours at room temperature.

-

Work-up: Carefully pour the reaction mixture into ice water and neutralize with sodium bicarbonate.

-

Extraction and Purification: Extract with dichloromethane, dry the combined organic layers, and concentrate. Purify the crude product by column chromatography on silica gel.

Predicted Spectral Data for Structural Elucidation

The unequivocal identification of a novel compound relies on a suite of spectroscopic techniques.[5][6] Based on known spectral data for similar structures, we can predict the key features in the spectra of 2-Chloro-4-heptanoylpyridine.[7][8]

| Technique | Predicted Spectral Features |

| ¹H NMR | - Aromatic protons on the pyridine ring will appear as distinct signals in the downfield region (δ 7.0-8.5 ppm). - The α-protons of the heptanoyl chain (adjacent to the carbonyl) will be deshielded and appear around δ 2.8-3.2 ppm as a triplet. - The other methylene protons of the heptanoyl chain will appear as multiplets in the upfield region (δ 1.2-1.8 ppm). - The terminal methyl group will be a triplet around δ 0.9 ppm. |

| ¹³C NMR | - The carbon of the carbonyl group will be significantly downfield (δ 190-200 ppm). - The pyridine ring carbons will appear in the aromatic region (δ 120-160 ppm), with the carbon bearing the chloro group being deshielded. - The carbons of the heptanoyl chain will appear in the aliphatic region (δ 14-40 ppm). |

| IR Spectroscopy | - A strong absorption band around 1680-1700 cm⁻¹ corresponding to the C=O stretching of the ketone. - C-H stretching bands for the aromatic and aliphatic protons. - C=C and C=N stretching vibrations for the pyridine ring in the 1400-1600 cm⁻¹ region. |

| Mass Spectrometry | - A molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity ratio of approximately 3:1, indicative of the presence of a single chlorine atom. - Fragmentation patterns corresponding to the loss of the heptanoyl side chain. |

Potential Applications in Drug Discovery and Research

Chlorine-containing compounds are prevalent in pharmaceuticals, contributing to improved metabolic stability, membrane permeability, and binding affinity.[1][2] 2-Chloro-4-heptanoylpyridine, as a lipophilic and functionalized building block, could be of significant interest to medicinal chemists.

-

Intermediate for Lead Optimization: The chloro-substituent can be readily displaced by various nucleophiles or participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to generate a library of analogues for structure-activity relationship (SAR) studies.

-

Antimicrobial or Antifungal Agents: The lipophilic tail could facilitate interaction with and disruption of microbial cell membranes.

-

Enzyme Inhibitors: The ketone functionality could act as a hydrogen bond acceptor or a reactive handle for covalent modification of enzyme active sites. For example, some anti-cancer agents target specific kinases, and substituted pyridines are common scaffolds in kinase inhibitor design.[9]

Caption: Logical flow from synthesis to potential applications.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 2-Chloro-4-heptanoylpyridine does not exist, precautions for handling chlorinated pyridine compounds should be strictly followed.[10][11][12]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors or dust.[13][14] Avoid contact with skin and eyes.[11]

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[14]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

2-Chloro-4-heptanoylpyridine represents an intriguing yet underexplored chemical entity. This guide has provided a scientifically grounded framework for its synthesis, characterization, and potential applications. By leveraging established chemical principles and data from analogous structures, researchers can confidently approach the investigation of this and other novel substituted pyridines. The versatile reactivity of the 2-chloro position, combined with the physicochemical properties imparted by the 4-heptanoyl group, makes this compound a promising scaffold for the development of new therapeutics and functional materials.

References

- CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.

- CN104974085A - Preparation method of 2-chloro-4-aminopyridine.

- CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine.

- 2-Chloro-4(1H)-pyridinone | C5H4ClNO | CID 87010. PubChem.

- 2-Chloro-4-cyanopyridine | C6H3ClN2 | CID 568638. PubChem.

- 2-Chloro-4-acetylpyridine. Chem-Impex.

- 2-Chloro-4-picoline(3678-62-4) 1H NMR spectrum. ChemicalBook.

- SAFETY D

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.

- 2-Chloro-4-methylpyridine 98 3678-62-4. Sigma-Aldrich.

- Common Name: 2-CHLOROPYRIDINE HAZARD SUMMARY. NJ.gov.

- Navigating the Spectral Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of 2-Chloro-4,5-dimethylpyridine. Benchchem.

- 2-Chloro Pyridine CAS No 109-09-1 MATERIAL SAFETY D

- 2-chloro pyridine preparation method.

- 2-Chloro-4-fluoropyridine 34941-91-8. Tokyo Chemical Industry Co., Ltd.(APAC).

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed.

- 2-Chloropyridine Safety D

- Direct Synthesis of Azaheterocycles from N-Aryl/Vinyl Amides. Organic Syntheses Procedure.

- SAFETY D

- Synthesis, characterization, and molecular modeling of a pharmaceutical co-crystal: (2-chloro-4-nitrobenzoic acid):(nicotinamide). PubMed.

- Structure Determination from Spectra (4) (H NMR, C NMR, IR) [Alkyl Halides, Nitriles, and Carbonyls]. YouTube.

- Structure Determination from Spectra (3) (H NMR, C NMR, IR) [Ketone, Alkyl halides, Alcohols]. YouTube.

- 2-Chloro-4-fluoropyridine(34941-91-8) 1H NMR spectrum. ChemicalBook.

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. 2-氯-4-甲基吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. m.youtube.com [m.youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. 2-Chloro-4-picoline(3678-62-4) 1H NMR [m.chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis, characterization, and molecular modeling of a pharmaceutical co-crystal: (2-chloro-4-nitrobenzoic acid):(nicotinamide) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nj.gov [nj.gov]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. jubilantingrevia.com [jubilantingrevia.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

Solubility of 2-Chloro-4-heptanoylpyridine in organic solvents

An In-Depth Technical Guide to the Solubility of 2-Chloro-4-heptanoylpyridine in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that governs its behavior in various stages of drug development, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility of 2-Chloro-4-heptanoylpyridine, a novel heterocyclic compound. In the absence of extensive published empirical data for this specific molecule, this document establishes a robust framework for understanding and determining its solubility. We will delve into the theoretical underpinnings of solubility, predict the behavior of 2-Chloro-4-heptanoylpyridine in a range of organic solvents based on its molecular structure, and provide detailed, field-proven experimental protocols for accurate solubility determination. This guide is intended for researchers, scientists, and drug development professionals, offering both predictive insights and practical methodologies.

Introduction: The Significance of Solubility for 2-Chloro-4-heptanoylpyridine

2-Chloro-4-heptanoylpyridine is a substituted pyridine derivative. Such compounds are of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules. The heptanoyl group, a seven-carbon acyl chain, introduces a significant lipophilic character, while the chlorinated pyridine ring offers a polar and reactive core. Understanding the solubility of this molecule is paramount for several reasons:

-

Synthesis and Purification: Selecting an appropriate solvent system is crucial for achieving high yields and purity during synthesis and subsequent purification steps like crystallization.

-

Formulation Development: For a compound to be a viable drug candidate, it must be formulated into a stable dosage form that allows for effective delivery. Solubility data is fundamental to designing liquid formulations and predicting dissolution rates for solid dosage forms.[1][2]

-

Pharmacokinetics and Bioavailability: The solubility of a drug substance significantly influences its absorption in the gastrointestinal tract, and thus its overall bioavailability.[1][2]

This guide will equip the researcher with the necessary tools to approach the solubility determination of 2-Chloro-4-heptanoylpyridine, or structurally similar compounds, in a systematic and scientifically rigorous manner.

Physicochemical Characterization and Theoretical Solubility Profile

The structure of 2-Chloro-4-heptanoylpyridine provides clues to its solubility behavior, which is governed by the principle of "like dissolves like".[3][4] This principle states that substances with similar intermolecular forces are more likely to be soluble in one another.

Molecular Structure:

Caption: Isothermal Shake-Flask Experimental Workflow.

Analytical Techniques for Quantification

The choice of analytical technique to determine the concentration of the dissolved solute is critical for accuracy.

| Analytical Method | Advantages | Disadvantages |

| High-Performance Liquid Chromatography (HPLC) | High specificity and sensitivity. Can separate the analyte from impurities. Provides accurate quantification over a wide concentration range. [5][6] | Requires method development (selection of column, mobile phase, etc.). Slower than spectroscopic methods. |

| UV-Vis Spectroscopy | Rapid and simple to perform. [7][8] | Requires the analyte to have a chromophore. Prone to interference from impurities that also absorb at the analytical wavelength. Less sensitive than HPLC for many compounds. |

For a novel compound like 2-Chloro-4-heptanoylpyridine, HPLC with UV detection is the recommended method due to its superior specificity and ability to ensure that the measured concentration is solely from the compound of interest and not from any soluble impurities.

Factors Influencing Solubility

Several factors can influence the measured solubility of 2-Chloro-4-heptanoylpyridine:

-

Temperature: For most solid solutes, solubility increases with temperature. This relationship should be investigated to understand the thermodynamics of dissolution.

-

Solvent Polarity: As discussed, the polarity of the solvent will be a key determinant of solubility.

-

Crystalline Form (Polymorphism): Different crystalline forms of the same compound can have different solubilities. It is important to characterize the solid form used in the solubility studies.

-

pH (in aqueous-organic mixtures): The pyridine nitrogen is weakly basic and can be protonated at low pH. While this guide focuses on organic solvents, if mixed aqueous-organic systems are used, pH will play a significant role.

Logical Framework for Solubility Prediction

The interplay between the physicochemical properties of 2-Chloro-4-heptanoylpyridine and the solvent determines the final solubility outcome.

Caption: Solute-Solvent Interaction Logic.

Conclusion

References

- American Chemical Society. (n.d.). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.

- National Center for Biotechnology Information. (n.d.). Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed.

- ACS Publications. (n.d.). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models.

- American Chemical Society. (n.d.). Predicting solubility curves via a thermodynamic cycle and machine learning.

- Solubility of Things. (n.d.). Spectroscopic Techniques.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Solubility of Things. (n.d.). Chromatography Techniques in Quality Control.

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- ResearchGate. (2025, September 20). Thermodynamics-Informed Machine Learning Models for the Prediction of Solubility of Pharmaceuticals.

- Slideshare. (n.d.). solubility experimental methods.pptx.

- ACS Publications. (n.d.). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry.

- Chemistry LibreTexts. (2023, August 29). Chromatography.

- Solubility of Organic Compounds. (2023, August 31).

- Google Patents. (n.d.). Method for determining solubility of a chemical compound.

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1).

- National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review.

- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- AAT Bioquest. (2023, April 18). What are the main types of chromatography techniques?

- Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0.

- ResearchGate. (2019, September). A review of methods for solubility determination in biopharmaceutical drug characterisation.

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15).

- Jack Westin. (n.d.). Chromatography Basic Principles Involved In Separation Process. MCAT Content.

- Open Access eBooks. (n.d.). Chromatographic Approaches for Physicochemical Characterization of Compounds.

- Hansen Solubility Parameters. (n.d.).

- Organic Syntheses. (n.d.). Procedure.

- Consideration of Hansen Solubility Parameters. Part 2. (n.d.).

- Google Patents. (n.d.). The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.

- Chem-Impex. (n.d.). 2-Chloro-4-acetylpyridine.

- Prof Steven Abbott. (n.d.). HSP Basics | Practical Solubility Science.

- Prof Steven Abbott. (n.d.). Hansen Solubility Parameters (HSP) | Practical Adhesion Science.

- SciSpace. (n.d.). Three-dimensional Hansen Solubility Parameters as Predictors of Miscibility in Cocrystal Formation.

- Google Patents. (n.d.). Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.

- National Center for Biotechnology Information. (n.d.). 2-Chloro-4-cyanopyridine. PubChem.

- Google Patents. (n.d.). Method for synthesis preparation of 2-chloro-4-aminopyridine.

- National Center for Biotechnology Information. (n.d.). 2-Chloro-4-isopropylpyridine. PubChem.

- ChemicalBook. (2019, November 5). Preparation of 2-Chloro-4-cyanopyridine.

- Pipzine Chemicals. (n.d.). 2-Chloro-4-methoxypyridine.

- National Center for Biotechnology Information. (n.d.). 2-Chloropyridine. PubChem.

- Benchchem. (n.d.). A Technical Guide to the Solubility of 2-Chloroheptane in Organic Solvents.

- Sigma-Aldrich. (n.d.). 2-Chloro-4-methoxypyrimidine 98 22536-63-6.

- Sigma-Aldrich. (n.d.). 2-Chloro-4-methylpyridine 98 3678-62-4.

- Common Solvents Used in Organic Chemistry: Table of Properties. (2020, August 9).

Sources

- 1. pharmajournal.net [pharmajournal.net]

- 2. scispace.com [scispace.com]

- 3. chem.ws [chem.ws]

- 4. youtube.com [youtube.com]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Synthetic Landscape of 2-Chloro-4-heptanoylpyridine: Pathways to Novel Derivatives

Abstract

This technical guide provides a comprehensive exploration of the synthetic potential of 2-Chloro-4-heptanoylpyridine, a heterocyclic ketone scaffold. We dissect the molecule's key reactive sites—the C2-chloro substituent, the C4-heptanoyl carbonyl group, and the pyridine ring itself—to propose a landscape of potential derivatives. For drug development professionals, medicinal chemists, and researchers, this document serves as a roadmap for library generation, offering detailed mechanistic insights, field-proven experimental protocols, and a robust framework for expanding the chemical space around this versatile core. Methodologies discussed include nucleophilic aromatic substitution (SNAr), catalytic cross-coupling, carbonyl group transformations, and electrophilic aromatic substitution, each supported by authoritative literature.

Introduction: The Strategic Value of the Pyridine Scaffold

Pyridine and its derivatives are cornerstone structures in medicinal chemistry, forming the core of numerous approved pharmaceutical agents, from the anti-ulcer drug Lansoprazole to the antihistamine Chlorphenamine.[1][2][3] Their prevalence stems from their unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability.[4] The subject of this guide, 2-Chloro-4-heptanoylpyridine, presents a particularly compelling starting point for derivative synthesis. It features three distinct points of chemical reactivity, allowing for controlled, stepwise functionalization to generate diverse molecular architectures.

This guide will systematically deconstruct the synthetic opportunities inherent in this molecule, providing both the theoretical basis and practical protocols for its derivatization.

Figure 1: Key reactive sites for derivatization on the 2-Chloro-4-heptanoylpyridine scaffold.

Derivatization at the C2-Position: Leveraging the Electrophilic Ring

The chlorine atom at the 2-position of the pyridine ring is the most labile site for modification. The electron-withdrawing nature of the ring nitrogen significantly acidifies the C2-proton and makes the carbon atom highly electrophilic, facilitating both nucleophilic substitution and metal-catalyzed cross-coupling reactions.[5]

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful tool for introducing heteroatom nucleophiles at the C2-position.[6] The reaction proceeds through a stabilized anionic intermediate known as a Meisenheimer complex. The electron-withdrawing nitrogen atom at the ortho position is crucial for stabilizing the negative charge developed during the nucleophilic attack, making this reaction particularly efficient for 2-halopyridines.[5][6]

Causality of Experimental Choices:

-

Nucleophiles: Primary and secondary amines, alcohols, and thiols are excellent nucleophiles for this transformation. Amines are particularly effective due to their strong nucleophilicity.[7]

-

Solvents: High-boiling polar aprotic solvents like N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Dimethyl sulfoxide (DMSO) are preferred as they can solvate the ionic intermediate and allow for the high temperatures often required to overcome the activation energy barrier, especially for less activated substrates.[7]

-

Conditions: While many SNAr reactions require heat, the use of a continuous-flow reactor can enable reactions at even higher temperatures (up to 300 °C) with short residence times, often leading to cleaner reactions and higher yields by minimizing side product formation.[7]

Figure 2: General workflow for S.N.Ar derivatization of 2-Chloro-4-heptanoylpyridine.

Experimental Protocol: SNAr Amination in a Flow Reactor This protocol is adapted from a general procedure for the amination of 2-chloropyridines.[7]

-

Preparation: Prepare a stock solution of 2-Chloro-4-heptanoylpyridine (1.0 equiv.) and the desired secondary amine (e.g., piperidine, 1.2 equiv.) in N-Methyl-2-pyrrolidone (NMP) to a final concentration of 0.5 M.

-

System Setup: Prime a stainless-steel tube flow reactor system with NMP. Set the reactor temperature to 250 °C and the back-pressure regulator to 10 bar.

-

Reaction: Pump the prepared solution through the flow reactor at a flow rate calculated to provide a residence time of 20 minutes.

-

Collection: Collect the reactor output into a flask containing water to precipitate the product.

-

Work-up & Purification: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product via flash column chromatography on silica gel to afford the desired 2-amino-4-heptanoylpyridine derivative.

| Nucleophile | Potential Derivative Class | Potential Therapeutic Area |

| Morpholine | 2-Morpholinyl-pyridines | CNS disorders, Anticancer[2] |

| Piperazine | 2-Piperazinyl-pyridines | Antipsychotics, Antihistamines |

| Ethanolamine | 2-(Hydroxyethyl)amino-pyridines | Kinase Inhibitors |

| Sodium Methoxide | 2-Methoxy-pyridines | Agrochemicals, Pharmaceuticals |

Table 1: Representative S.N.Ar derivatives and their potential applications.

Palladium and Nickel-Catalyzed Cross-Coupling Reactions

Transition-metal catalysis offers a robust platform for forming C-C and C-N bonds, which are often challenging to construct via classical methods. The C2-Cl bond is amenable to oxidative addition to low-valent metal centers like Pd(0) and Ni(0).

Causality of Experimental Choices:

-

Palladium Catalysis (e.g., Suzuki, Buchwald-Hartwig): Palladium catalysts are workhorses in cross-coupling.[8][9] The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often required to promote the reductive elimination step and prevent catalyst deactivation, a known issue with pyridine-containing substrates due to nitrogen coordination to the metal center.[8]

-

Nickel Catalysis: Nickel catalysts are often more cost-effective and can be particularly effective for coupling with alkyl electrophiles (cross-electrophile coupling).[10][11] Rigid bidentate ligands like bathophenanthroline are used to stabilize the nickel catalytic species and promote the desired coupling over side reactions like alkyl bromide dimerization.[11]

Figure 3: Logical relationship for key Palladium-catalyzed cross-coupling reactions.

Experimental Protocol: Suzuki-Miyaura Coupling This protocol is based on general methods for the coupling of 2-chloropyridines.[8]

-

Setup: To a flame-dried Schlenk flask, add 2-Chloro-4-heptanoylpyridine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).

-

Catalyst Addition: Add palladium(II) acetate (Pd(OAc)₂, 2 mol%) and a suitable phosphine ligand (e.g., SPhos, 4 mol%).

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.

-

Solvent Addition: Add degassed 1,4-dioxane and water (e.g., 4:1 ratio) via syringe.

-

Reaction: Heat the mixture to 90-100 °C with vigorous stirring for 12-24 hours, monitoring progress by TLC or LC-MS.

-

Work-up: After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify the residue by flash column chromatography.

| Coupling Reaction | Coupling Partner | Catalyst System | Potential Derivative Class |

| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂ / SPhos | 2-Aryl-pyridines |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / Xantphos | 2-Amino-pyridines |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | 2-Alkynyl-pyridines |

| Cross-Electrophile | Alkyl bromide | NiBr₂ / Bathophenanthroline | 2-Alkyl-pyridines[11] |

Table 2: Representative cross-coupling reactions for C2-functionalization.

Derivatization of the C4-Heptanoyl Group

The carbonyl group of the heptanoyl side chain is a versatile handle for a different vector of derivatization. Its electrophilic carbon is susceptible to attack by a wide range of nucleophiles.[12][13]

Causality of Experimental Choices:

-

Reduction to Alcohol: Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for converting the ketone to a secondary alcohol without affecting the pyridine ring or the C-Cl bond. It is chosen for its operational simplicity and high chemoselectivity.

-

Reductive Amination: This two-step, one-pot reaction first forms an imine or enamine intermediate, which is then reduced in situ. Sodium triacetoxyborohydride (STAB) is an excellent choice for the reduction step as it is mild, tolerant of slightly acidic conditions needed for imine formation, and does not reduce the starting ketone.

-

Wittig Olefination: To convert the carbonyl into an alkene, the Wittig reaction is a classic and reliable method. A phosphorus ylide, generated from a phosphonium salt and a strong base, acts as the nucleophile. The choice of ylide (stabilized vs. unstabilized) can influence the stereoselectivity of the resulting alkene.

Experimental Protocol: Reductive Amination

-

Setup: In a round-bottom flask, dissolve 2-Chloro-4-heptanoylpyridine (1.0 equiv.) and a primary amine (e.g., benzylamine, 1.1 equiv.) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Imine Formation: Add a catalytic amount of acetic acid (0.1 equiv.) to facilitate imine formation. Stir at room temperature for 1-2 hours.

-

Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 equiv.) portion-wise to the mixture.

-

Reaction: Allow the reaction to stir at room temperature for 12-18 hours until LC-MS analysis indicates completion.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the layers and extract the aqueous phase with DCM (2x).

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

| Reaction Type | Key Reagents | Product Functional Group | Expected Yield Range |

| Reduction | NaBH₄, Methanol | Secondary Alcohol | >90% |

| Reductive Amination | R-NH₂, NaBH(OAc)₃ | Secondary Amine | 60-85% |

| Wittig Reaction | Ph₃P=CHR, THF | Alkene | 50-80% |

| Grignard Addition | R-MgBr, THF | Tertiary Alcohol | 70-90% |

Table 3: Summary of potential carbonyl group transformations.

Derivatization of the Pyridine Ring: Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) on the pyridine ring is significantly more challenging than on benzene. The electronegative nitrogen atom deactivates the ring towards electrophilic attack.[14] Furthermore, the C4-acyl group is also a deactivating group. Therefore, forcing conditions or alternative strategies are required.

Causality of Experimental Choices:

-

N-Oxide Strategy: A common and effective strategy is to first oxidize the pyridine nitrogen to an N-oxide.[14] The N-oxide group is electron-donating through resonance, which activates the ring (particularly at the C4 and C2 positions) towards electrophiles. After the EAS reaction, the N-oxide can be readily reduced back to the pyridine.

-

Forcing Conditions: Direct nitration or halogenation may be possible but often requires harsh conditions (e.g., fuming sulfuric acid) and can lead to low yields and mixtures of isomers.

Experimental Protocol: Nitration via N-Oxide Formation

-

N-Oxide Formation: Dissolve 2-Chloro-4-heptanoylpyridine (1.0 equiv.) in glacial acetic acid. Add hydrogen peroxide (30% aq., 3.0 equiv.) and heat the mixture to 70-80 °C for 4-6 hours. Monitor by TLC. After completion, carefully neutralize with NaHCO₃ and extract the N-oxide product.

-

Nitration: Treat the isolated N-oxide with a mixture of fuming nitric acid and concentrated sulfuric acid at 60-70 °C. The nitro group is expected to direct to the C3 or C5 position.

-

Deoxygenation: Following purification of the nitrated N-oxide, reduce it back to the pyridine using a reducing agent like PCl₃ in chloroform or by catalytic hydrogenation.

Conclusion and Future Outlook

2-Chloro-4-heptanoylpyridine is a richly functionalized scaffold that offers orthogonal handles for systematic chemical exploration. By employing a combination of SNAr, cross-coupling, carbonyl chemistry, and electrophilic substitution, researchers can rapidly generate large libraries of novel compounds. The derivatives accessible through these pathways hold significant potential in drug discovery, agrochemicals, and materials science. The protocols and strategies outlined in this guide provide a robust starting point for any research program aiming to leverage the synthetic versatility of this promising chemical entity.

References

-

Title: Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., RNH₂), but 3-chloropyridine doesn't? Source: Filo URL: [Link]

-

Title: Nickel-Catalyzed Cross-Electrophile Coupling of 2-Chloropyridines with Alkyl Bromides Source: WEIX RESEARCH GROUP – UW–Madison URL: [Link]

-

Title: Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides Source: National Institutes of Health (NIH) URL: [Link]

-

Title: nucleophilic aromatic substitutions Source: YouTube URL: [Link]

-

Title: Chloropyridine: Common isomorphs, synthesis, reactions and applications Source: Chempanda URL: [Link]

-

Title: Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines... Source: ResearchGate URL: [Link]

-

Title: 2-Chloropyridine - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 Source: PubMed URL: [Link]

-

Title: Reactions of acetylpyridines 3–11 with dicyclopentylzinc in the presence of catalyst. Source: ResearchGate URL: [Link]

-

Title: Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution Source: Journal of the American Chemical Society URL: [Link]

-

Title: Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution Source: PMC - NIH URL: [Link]

-

Title: A review on the medicinal importance of pyridine derivatives Source: ResearchGate URL: [Link]

-

Title: Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review Source: ResearchGate URL: [Link]

-

Title: 06.04 General Reactivity of the Carbonyl Group Source: YouTube URL: [Link]

-

Title: 17.5: Reactivity of the Carbonyl Group: Mechanisms of Addition Source: Chemistry LibreTexts URL: [Link]

-

Title: Electrophilic substitution reactions - pyridine Source: YouTube URL: [Link]

-